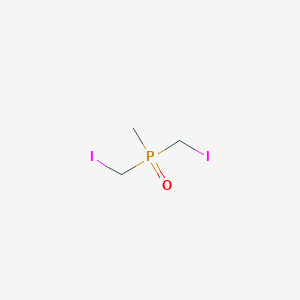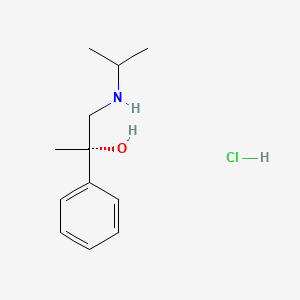
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride, also known as Levobetaxolol hydrochloride, is a selective beta-1 adrenergic receptor antagonist. It is commonly used in the treatment of ocular hypertension and glaucoma due to its ability to reduce intraocular pressure. This compound is a chiral molecule, with the (2S) configuration indicating its specific stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenol derivative and an isopropylamine derivative.
Reaction Conditions: The phenol derivative undergoes an etherification reaction with an alkyl halide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a reductive amination reaction with the isopropylamine derivative under hydrogenation conditions to yield the desired product.
Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors for the etherification and reductive amination steps.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Quality Control: Implementing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Forms azides, thiols, or other substituted derivatives.
科学研究应用
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies of beta-adrenergic receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and glaucoma.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride involves its selective binding to beta-1 adrenergic receptors. This binding inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. In the context of ocular hypertension, the compound reduces aqueous humor production, thereby lowering intraocular pressure.
相似化合物的比较
Similar Compounds
Propranolol: A non-selective beta-adrenergic receptor antagonist used in the treatment of hypertension and arrhythmias.
Metoprolol: A selective beta-1 adrenergic receptor antagonist used for managing hypertension and angina.
Atenolol: Another selective beta-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors and its chiral nature, which contributes to its specific pharmacological profile. Unlike non-selective beta-blockers, it minimizes the risk of bronchoconstriction and other side effects associated with beta-2 receptor antagonism.
属性
IUPAC Name |
(2S)-2-phenyl-1-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)13-9-12(3,14)11-7-5-4-6-8-11;/h4-8,10,13-14H,9H2,1-3H3;1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAYJXUWDJTNQ-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)(C1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@](C)(C1=CC=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8234436.png)
![Ethyl 6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8234446.png)
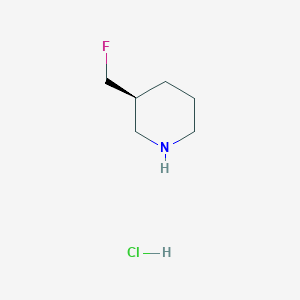
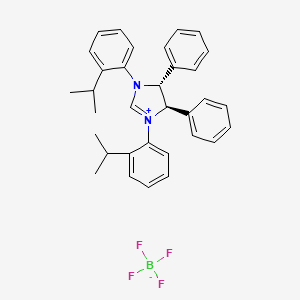
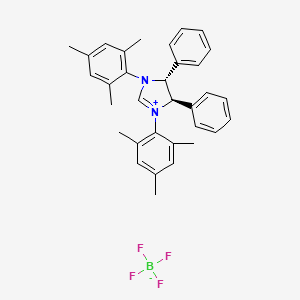
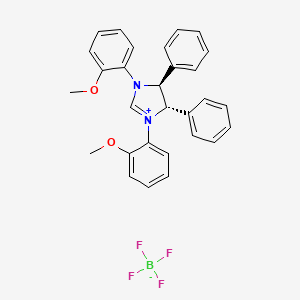
![benzyl N-[[(6aR,9S,10aR)-4,6a,7,9,10a-pentamethyl-8,10-dihydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl]carbamate](/img/structure/B8234485.png)
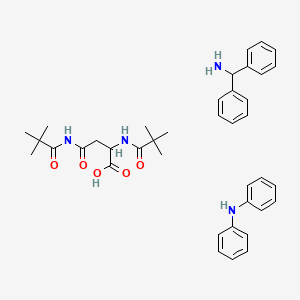
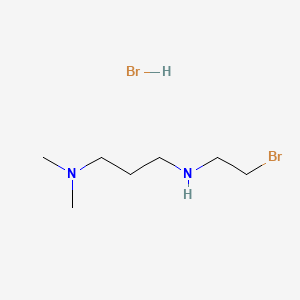
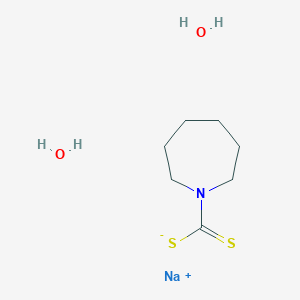

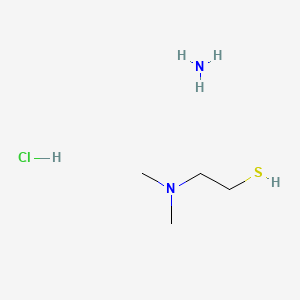
![Benzene-1,3-diol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane](/img/structure/B8234508.png)
